molecular formula C33H45NO10 B1246011 [(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B1246011
M. Wt: 615.7 g/mol
InChI Key: FIDOCHXHMJHKRW-PFGYAZRMSA-N
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Description

[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate, also known by its IUPAC name this compound, is a complex organic compound with a unique hexacyclic structure

Preparation Methods

    Formation of the core structure: This often involves cyclization reactions to form the hexacyclic core.

    Functional group modifications: Introduction of functional groups such as hydroxyl, methoxy, and acetyloxy groups through reactions like esterification, methylation, and hydroxylation.

    Purification: Techniques such as chromatography and recrystallization are used to purify the final product.

Chemical Reactions Analysis

[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is expected to undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce or modify functional groups, such as converting hydroxyl groups to ketones or aldehydes.

    Reduction: This can reduce ketones or aldehydes back to alcohols.

    Substitution: Functional groups can be substituted with others, such as replacing a methoxy group with a hydroxyl group.

    Esterification: Formation of esters by reacting with acids.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for esterification and substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[77212,501,1003,8

    Chemistry: It can be used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Its unique structure may interact with biological molecules, making it useful for studying biochemical pathways and molecular interactions.

    Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The exact mechanism of action for [(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate can be compared with other complex organic compounds with hexacyclic structures. Some similar compounds include:

    Taxol: A well-known anti-cancer drug with a complex polycyclic structure.

    Camptothecin: Another anti-cancer compound with a pentacyclic structure.

    Vinblastine: A complex alkaloid used in chemotherapy.

This compound is unique due to its specific functional groups and hexacyclic structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H45NO10

Molecular Weight

615.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19-,20+,21-,22?,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1

InChI Key

FIDOCHXHMJHKRW-PFGYAZRMSA-N

Isomeric SMILES

CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](CC[C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)OC

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC

Synonyms

hypaconitine
hypaconitine hydrobromide

Origin of Product

United States

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